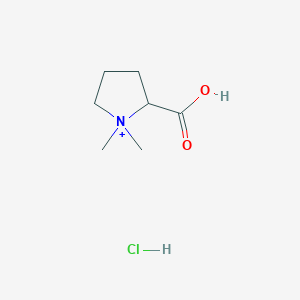

Proline betaine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H15ClNO2+ |

|---|---|

Molecular Weight |

180.65 g/mol |

IUPAC Name |

1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/p+1 |

InChI Key |

DUNMULOWUUIQIL-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1(CCCC1C(=O)O)C.Cl |

Origin of Product |

United States |

Natural Occurrence and Distribution

Distribution in the Plant Kingdom

Proline betaine (B1666868) is widely distributed throughout the plant kingdom, with significant concentrations found in specific families and genera. It often accumulates in plants as a protective osmolyte, helping to maintain cellular turgor and protect cellular structures from the damaging effects of environmental stress.

Occurrence in Specific Plant Families and Genera (e.g., Lamiaceae, Fabaceae, Rutaceae)

The presence of proline betaine has been documented in several plant families. In the Lamiaceae (mint family), it is a well-known constituent of various species, including those of the genus Leonurus. asm.org Within the Fabaceae (legume family), proline betaine is notably abundant, particularly in the genus Medicago. nih.govnih.gov The Rutaceae family, which includes citrus fruits, is another significant source of this compound. omicsdi.org Research has also indicated its presence in the Capparaceae and Plumbaginaceae families. nih.gov

Examples: Leonurus japonicus, Medicago sativa (Alfalfa), Citrus aurantium, Capparis spinosa, Castanea sativa

Specific plant species are known to accumulate significant amounts of proline betaine. Leonurus japonicus, commonly known as Chinese motherwort, is a prominent source of this compound, where it is considered one of the main bioactive components. asm.org In Medicago sativa (alfalfa), proline betaine is the major betaine and its accumulation is enhanced by salt stress. nih.govnih.gov

Citrus fruits, such as Citrus aurantium (bitter orange), are also rich in proline betaine. omicsdi.org The compound has been identified as a biomarker for citrus consumption due to its high concentration in these fruits. nih.gov Studies have also confirmed the presence of proline betaine (stachydrine) in the roots of Capparis spinosa (caper bush). nih.gov Furthermore, analysis of Castanea sativa (sweet chestnut) has revealed the presence of proline betaine among other betaines and ammonium (B1175870) compounds in its fruits and flours. cnr.it

Table 1: Occurrence of Proline Betaine in Selected Plant Species

| Plant Species | Family | Common Name | Part(s) Where Found |

|---|---|---|---|

| Leonurus japonicus | Lamiaceae | Chinese Motherwort | Aerial parts |

| Medicago sativa | Fabaceae | Alfalfa | Shoots, roots, nodules |

| Citrus aurantium | Rutaceae | Bitter Orange | Fruit |

| Capparis spinosa | Capparaceae | Caper Bush | Roots |

| Castanea sativa | Fagaceae | Sweet Chestnut | Fruits, flours |

Presence in Microbial Systems

Proline betaine is not exclusive to the plant kingdom; it is also found in various microbial systems where it plays a crucial role in adaptation and survival.

Identification in Bacteria (e.g., Paracoccus denitrificans, Rhodobacter sphaeroides, Sinorhizobium meliloti, Eubacterium limosum)

Several bacterial species have been identified to utilize or be influenced by proline betaine. In Paracoccus denitrificans, a catabolic pathway for proline betaine has been discovered. researchgate.net While a direct statement on proline betaine accumulation in Rhodobacter sphaeroides is less common, this bacterium is known to accumulate other betaine lipids under phosphate (B84403) limitation. nih.gov

The nitrogen-fixing bacterium Sinorhizobium meliloti, which forms a symbiotic relationship with alfalfa, can use proline betaine as both an osmoprotectant and a source of carbon and nitrogen. asm.orgnih.govresearchgate.netasm.org This bacterium possesses specific transport systems for the uptake of proline betaine. nih.govasm.orgnih.govnih.gov The human gut bacterium Eubacterium limosum has been shown to demethylate proline betaine. nih.govnih.gov

Role in Microbial Ecology

In microbial ecology, proline betaine primarily functions as an osmoprotectant, helping bacteria to survive in high-salt environments. nih.gov Bacteria can accumulate proline betaine from their surroundings to balance the external osmotic pressure and prevent water loss. For some bacteria, like Sinorhizobium meliloti, proline betaine released by host plants can also serve as a nutrient source, influencing the symbiotic relationship. nih.govresearchgate.netasm.org The ability of gut microbiota to metabolize proline betaine suggests its potential role in the gut ecosystem. nih.govnih.gov

Table 2: Role of Proline Betaine in Selected Microbial Systems

| Microorganism | Role of Proline Betaine |

|---|---|

| Paracoccus denitrificans | Metabolized through a catabolic pathway |

| Rhodobacter sphaeroides | Accumulates other betaine lipids under stress |

| Sinorhizobium meliloti | Osmoprotectant, carbon and nitrogen source |

| Eubacterium limosum | Demethylated by the bacterium |

Detection in Other Biological Organisms

Beyond plants and microbes, proline betaine has been detected in other biological organisms. It has been found in marine invertebrates, where it likely functions as an osmolyte in the saline marine environment. researchgate.net For instance, studies have documented its presence in the tissues of certain corals. researchgate.net In the animal kingdom, betaines, including proline betaine, can be obtained from the diet and are involved in various metabolic processes. cambridge.org For example, betaine acts as a methyl group donor in vertebrates. cabidigitallibrary.org

Occurrence in Marine Organisms

Proline betaine has been identified as a significant osmolyte in certain marine organisms, playing a crucial role in their adaptation to varying salinity levels.

Elysia chlorotica

The marine mollusc Elysia chlorotica is a notable example of an organism that utilizes proline betaine for cell volume regulation during osmotic stress. Unlike many other euryhaline (able to tolerate a wide range of salinity) osmoconformers that use free amino acids for this purpose, Elysia chlorotica employs proline betaine as a unique osmolyte. nih.govuchicago.edu Research suggests that the proline betaine found in this sea slug is likely a product of the animal's own metabolic processes, despite its symbiotic relationship with the alga Vaucheria litorea. nih.govuchicago.edu

The accumulation of proline betaine in Elysia chlorotica is a direct response to hyperosmotic conditions. While specific quantitative data on the concentration of proline betaine in Elysia chlorotica under varying salinity levels is not extensively detailed in the available research, its function as a primary osmolyte indicates a significant presence that fluctuates with environmental salinity.

**Table 1: Occurrence of Proline Betaine in *Elysia chlorotica***

| Organism | Compound | Role | Key Finding |

|---|---|---|---|

| Elysia chlorotica | Proline Betaine | Osmolyte | Utilized for cell volume regulation in response to osmotic stress. nih.govuchicago.edu |

Red Algae (Rhodophyta)

While red algae are known to produce a variety of osmolytes to cope with the osmotic stress of their marine environments, the presence of proline betaine is not well-documented in this phylum. Extensive research into the chemical composition of various red algae species, such as Chondrus crispus, has identified a rich array of compounds including other betaines (like glycine (B1666218) betaine), amino acids (including proline), and complex polysaccharides. nih.govmdpi.com However, specific identification of proline betaine as a naturally occurring osmolyte in red algae has not been conclusively established in the reviewed scientific literature.

Presence in Invertebrates

The distribution of proline betaine extends to certain invertebrate species, where its metabolic role is an area of ongoing research.

Caenorhabditis elegans

**Table 2: Status of Proline Betaine Occurrence in *Caenorhabditis elegans***

| Organism | Compound | Status of Natural Occurrence | Research Focus |

|---|---|---|---|

| Caenorhabditis elegans | Proline Betaine | Not definitively confirmed | Research has focused on glycine betaine and proline metabolism. biorxiv.orgnih.govresearchgate.netnih.gov |

Biosynthesis and Metabolism

Anabolic Pathways

The anabolic pathways of proline betaine (B1666868), also known as stachydrine (B192444), primarily involve the methylation of L-proline. This process is a crucial aspect of its role as a compatible solute, particularly in plants responding to environmental stress.

The primary proposed pathway for proline betaine biosynthesis in plants is the sequential methylation of L-proline. Isotope-labeling studies in alfalfa (Medicago sativa) have provided evidence that L-proline serves as the direct precursor for proline betaine synthesis. nih.gov When plants are under stress conditions, such as high salinity, the production of proline betaine increases significantly, suggesting a role in osmotic adjustment. nih.govresearchgate.net The synthesis begins with the amino acid L-glutamate, which is converted to L-proline through established metabolic pathways involving enzymes like Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (P5CR). ijcmas.comnih.govnih.govfrontiersin.org

The conversion of L-proline to proline betaine is catalyzed by a series of enzymatic reactions involving N-methyltransferases (NMTs). While the specific nomenclature of NMT1 and NMT2 is more commonly associated with the well-characterized glycine (B1666218) betaine synthesis pathway, a similar stepwise methylation process is hypothesized for proline betaine. nih.gov This process involves the sequential addition of methyl groups to the nitrogen atom of the proline ring. The first methylation step would convert L-proline to N-methyl-L-proline. A subsequent methylation step would then convert N-methyl-L-proline to proline betaine (N,N-dimethylproline). Radiotracer studies in alfalfa have identified N-methylproline as an intermediate in this pathway, supporting the sequential demethylation in the catabolic process and inferring its role in the anabolic pathway. nih.gov

The methylation reactions in the biosynthesis of proline betaine are dependent on the availability of methyl group donors. The universal methyl donor in most biological systems is S-adenosylmethionine (SAM), which is derived from the amino acid methionine. researchgate.netmdpi.com In what is known as the transmethylation cycle, methionine is converted to SAM, which then donates its labile methyl group to an acceptor molecule—in this case, L-proline and subsequently N-methyl-L-proline. researchgate.netorffa.com After donating the methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to form methionine again, a reaction that can utilize betaine itself as a methyl donor in some pathways. mdpi.com Studies on alfalfa have shown that the addition of methionine to salt-stressed shoots stimulates the biosynthesis of proline betaine, confirming the role of methionine as a precursor for the essential methyl groups. nih.gov

De novo synthesis of proline betaine originates from fundamental precursors in the cell. The core pathway begins with L-glutamate, which is synthesized via the Krebs cycle intermediate α-ketoglutarate. youtube.com L-glutamate is then cyclized and reduced to form L-proline. nih.govfrontiersin.org The subsequent methylation of L-proline, as described above, completes the synthesis. Therefore, the de novo pathway is intrinsically linked to central carbon and nitrogen metabolism, providing the foundational molecules for both the proline ring structure and the methyl groups required for its conversion to proline betaine.

Despite the evidence supporting the L-proline methylation pathway, significant gaps remain in our understanding of the complete biosynthetic process in plants. Information on proline betaine biosynthesis is considered scarce compared to other compatible solutes like glycine betaine. nih.gov Much of the current understanding is based on in vivo radiolabeling and preliminary tissue culture data. nih.gov The specific N-methyltransferase enzymes responsible for the sequential methylation of proline in plants have not been isolated and characterized to the same extent as those for glycine betaine synthesis. nih.gov Consequently, the regulatory mechanisms, gene expression patterns, and the precise kinetics of these enzymes remain largely unknown.

Proposed Biosynthesis from L-Proline in Plants

Catabolic Pathways

The breakdown of proline betaine allows organisms to utilize it as a source of carbon and nitrogen. The primary catabolic route is a reversal of the anabolic pathway, involving sequential demethylation.

In bacteria such as Paracoccus denitrificans and Rhodobacter sphaeroides, a well-defined catabolic pathway has been discovered. asm.orgasm.orgnih.gov This pathway begins with the conversion of L-proline betaine and D-proline betaine, which are interconverted by an epimerase/racemase enzyme. asm.org L-proline betaine then undergoes two successive N-demethylation steps to yield L-proline. asm.org This L-proline is subsequently oxidized to L-glutamate by the bifunctional enzyme PutA (proline dehydrogenase/L-pyrroline-5-carboxylate dehydrogenase). asm.orgresearchgate.net L-glutamate can then be deaminated to enter the citric acid cycle as 2-ketoglutarate, allowing proline betaine to serve as a sole source of carbon and nitrogen. asm.org

A similar catabolic process occurs in plants. Studies in alfalfa have shown that proline betaine is efficiently catabolized through sequential demethylations, with N-methylproline and proline identified as key intermediates. nih.gov Interestingly, this catabolic process is significantly reduced under salt stress, which contributes to the net accumulation of proline betaine as an osmoprotectant. nih.gov In the human intestinal acetogen Eubacterium limosum, an anoxic mechanism for proline betaine demethylation has been described, involving the MtpB enzyme, which is part of the MttB superfamily of methyltransferases. nih.gov

Data Tables

Table 1: Key Intermediates in Proline Betaine Metabolism This table outlines the primary molecules involved in the synthesis and breakdown of proline betaine.

| Compound Name | Role in Pathway |

| L-Glutamate | Precursor for L-Proline synthesis |

| L-Proline | Direct precursor for Proline Betaine |

| S-Adenosylmethionine (SAM) | Methyl group donor |

| N-Methyl-L-proline | Intermediate in biosynthesis and catabolism |

| L-Proline Betaine | Final product of anabolism |

| 2-Ketoglutarate | Entry point for catabolized products into the Citric Acid Cycle |

Table 2: Research Findings on Proline Betaine Metabolism This table summarizes key experimental findings from scientific literature regarding the metabolic pathways of proline betaine.

| Organism | Finding | Metabolic Pathway | Reference |

| Medicago sativa (Alfalfa) | Isotope-labeling showed L-[¹⁴C]Proline is converted to [¹⁴C]Proline betaine. | Anabolism | nih.gov |

| Medicago sativa (Alfalfa) | Addition of methionine stimulated proline betaine biosynthesis. | Anabolism | nih.gov |

| Medicago sativa (Alfalfa) | Salt stress significantly reduces the catabolism of proline betaine. | Catabolism | nih.gov |

| Paracoccus denitrificans | Identified a catabolic pathway where L-proline betaine is demethylated to L-proline, then oxidized to L-glutamate. | Catabolism | asm.org |

| Eubacterium limosum | Characterized an anoxic demethylation of proline betaine catalyzed by the MtpB enzyme. | Catabolism | nih.gov |

Bacterial Degradation Pathways

Bacteria have evolved sophisticated mechanisms to catabolize proline betaine, utilizing it as a source of carbon and nitrogen. These pathways are particularly important in diverse environments, from soil ecosystems to the human gut.

Sequential Demethylation to N-Methylproline, Proline, and Glutamic Acid

The primary route for proline betaine degradation in many bacteria involves a stepwise removal of its methyl groups. In aerobic bacteria such as Sinorhizobium meliloti, proline betaine is first demethylated to N-methylproline. This intermediate is then further demethylated to yield proline nih.gov. The resulting proline can then enter central metabolism, where it is typically catabolized to glutamate (B1630785) through the action of proline dehydrogenase and pyrroline-5-carboxylate dehydrogenase. This sequential process allows the organism to efficiently utilize the carbon and nitrogen stored within the proline betaine molecule.

Enzymatic Actions of Demethylases

The enzymatic machinery responsible for the sequential demethylation of proline betaine has been identified in some bacterial species. In Sinorhizobium meliloti, two key genes are involved in this catabolic process. The first step, the conversion of proline betaine to N-methylproline, is catalyzed by an iron-sulfur monooxygenase of the Rieske type, which is encoded by the stc2 gene. The subsequent demethylation of N-methylproline to proline is carried out by a demethylase encoded by the stcD gene nih.gov. The activity of these enzymes is often regulated by environmental conditions; for instance, the catabolism of proline betaine is active at low osmolarity but is reduced under high-salinity stress to allow the molecule to function as an osmoprotectant nih.gov.

| Enzyme/Gene | Organism | Step Catalyzed | Reference |

| Stc2 | Sinorhizobium meliloti | Proline betaine → N-methylproline | nih.gov |

| StcD | Sinorhizobium meliloti | N-methylproline → Proline | nih.gov |

| MtpB | Eubacterium limosum | Anoxic demethylation of proline betaine | nih.govnih.gov |

Anoxic Demethylation Mechanisms (e.g., MtpB/MttB Superfamily in Acetogens)

In anaerobic environments, different enzymatic systems are employed for proline betaine degradation. A notable example is found in the human intestinal acetogen Eubacterium limosum, which utilizes a novel anoxic demethylation mechanism. This process is initiated by the enzyme MtpB, a member of the MttB superfamily of methyltransferases nih.govnih.govresearchgate.net.

The MtpB enzyme catalyzes the transfer of one methyl group from proline betaine to a corrinoid protein (MtqC). This methylated corrinoid protein then serves as a methyl donor to tetrahydrofolate, a reaction catalyzed by the methylcorrinoid:tetrahydrofolate methyltransferase (MtqA) nih.govnih.gov. The resulting methyl-tetrahydrofolate is a key intermediate in the Wood-Ljungdahl pathway of acetogenesis, allowing the organism to use the methyl group for energy conservation and biomass synthesis nih.govnih.gov. This multicomponent methyltransferase system represents the first described anoxic mechanism for proline betaine demethylation and results in the excretion of N-methylproline by the organism nih.gov.

Metabolism in Plants and Other Organisms

In plants, proline betaine is recognized as a compatible solute, playing a significant role in osmotic adjustment and stress tolerance. Its metabolism is tightly regulated, especially in response to environmental cues.

Degradation through Sequential Demethylations

Similar to the pathway observed in some bacteria, the catabolism of proline betaine in plants proceeds through sequential demethylation. Isotope-labeling studies in alfalfa (Medicago sativa) have demonstrated that proline betaine is efficiently broken down via the intermediates N-methylproline and subsequently proline nih.govnih.gov. This metabolic route allows the plant to recover proline, which can be used for protein synthesis or as an energy source, while also recycling the methyl groups.

Influence of Environmental Stress on Turnover Rates

The turnover, or degradation rate, of proline betaine in plants is significantly influenced by environmental conditions. Under normal conditions, the compound is actively metabolized. However, when plants are subjected to environmental stress, such as high salinity, the catabolism of proline betaine is strongly reduced nih.govnih.gov.

This reduction in turnover is a key aspect of the plant's stress response. By slowing the degradation of proline betaine, the plant can accumulate high concentrations of this compatible solute. The accumulation of proline betaine helps to maintain cellular turgor and osmotic balance, stabilize membranes and proteins, and protect cellular structures from the damaging effects of stress ijcmas.comijcmas.commicrobiologyjournal.org. For example, in alfalfa plants exposed to salt stress, the proline betaine content increased more than 10-fold in shoots and 8-fold in nodules over a four-week period, a change largely attributed to reduced catabolism nih.govnih.gov.

| Plant Part | Proline Betaine Content (Control) (μmol g⁻¹ dry weight) | Proline Betaine Content (Salt-Stressed) (μmol g⁻¹ dry weight) | Fold Increase | Reference |

| Shoots | ~3-5 | ~50 | >10 | nih.gov |

| Roots | ~3-5 | ~20 | ~4 | nih.gov |

| Nodules | ~3-5 | ~40 | ~8 | nih.gov |

Biotransformation and Derivative Formation in Biological Systems

Proline betaine undergoes various biotransformation processes in biological systems, including bacteria, plants, and humans. The metabolic fate of this compound primarily involves catabolism through sequential demethylation, as well as hydroxylation and conjugation to form various derivatives.

In several bacterial species, such as Paracoccus denitrificans and Rhodobacter sphaeroides, proline betaine serves as a carbon and nitrogen source in the absence of osmotic stress. asm.org The catabolic pathway involves two successive N-demethylation steps to yield L-proline. asm.org This L-proline is subsequently oxidized by the bifunctional enzyme PutA to L-glutamate, which can then enter central metabolism. asm.orgresearchgate.net Metabolomic analyses have successfully identified the key intermediates of this pathway, confirming its operation in these microorganisms. nih.gov A similar catabolic process is observed in alfalfa plants, where proline betaine is efficiently broken down through sequential demethylations via N-methylproline and proline. nih.gov

Interestingly, environmental conditions can regulate the rate of this biotransformation. In alfalfa, for instance, salt stress has been found to significantly reduce the turnover and catabolism of proline betaine, leading to its accumulation within the plant tissues. nih.gov

Table 1: Catabolic Pathway of Proline Betaine via Demethylation

| Step | Precursor | Product | Key Enzymes/Genes | Biological System |

|---|---|---|---|---|

| 1 | L-Proline betaine | N-methyl-L-proline | Stachydrine demethylases (e.g., HpbC1B1, HpbC2B2) | Bacteria (P. denitrificans), Plants (Alfalfa) researchgate.netnih.gov |

| 2 | N-methyl-L-proline | L-Proline | Methyl proline demethylases | Bacteria (P. denitrificans), Plants (Alfalfa) researchgate.netnih.gov |

| 3 | L-Proline | L-Glutamic acid | Proline dehydrogenase (PutA) | Bacteria (P. denitrificans) researchgate.net |

In humans, the metabolism of proline betaine, often ingested from citrus fruits, follows a different course. nih.gov While a significant portion of ingested proline betaine is excreted unchanged, a notable fraction is biotransformed into several derivatives that are detectable in urine. cambridge.orgmdpi.com These transformations include hydroxylation and phase II conjugation reactions. cambridge.orgresearchgate.net The identified metabolites suggest that human systems possess pathways to modify and facilitate the excretion of this compound. cambridge.org

Table 2: Proline Betaine Derivatives Identified in Human Urine

| Derivative | Type of Biotransformation |

|---|---|

| 3-Hydroxyproline betaine | Hydroxylation researchgate.net |

| 4-Hydroxyproline betaine | Hydroxylation researchgate.net |

| Proline betaine-O-sulphate | Sulphate Conjugation cambridge.orgresearchgate.net |

| Proline betaine-O-glucuronide | Glucuronide Conjugation cambridge.orgresearchgate.net |

Physiological and Biological Roles Non Human Centric

Osmoprotection and Osmoregulation

Proline betaine (B1666868) hydrochloride, a quaternary ammonium (B1175870) compound, plays a crucial role as an osmoprotectant in a variety of organisms, particularly plants and microbes. Its primary function in this capacity is to aid in the maintenance of cellular turgor and integrity in the face of osmotic stress, which arises from environmental conditions such as high salinity and drought. By accumulating in the cytoplasm, proline betaine helps to balance the osmotic potential of the cell with that of its surroundings, thereby preventing water loss and the detrimental effects of dehydration.

In the plant kingdom, proline betaine is a key player in the adaptation to abiotic stresses like high soil salinity and water scarcity. Its accumulation is a common physiological response that enhances the plant's ability to withstand these adverse conditions.

Proline betaine, along with other compatible solutes, contributes to the osmotic adjustment in plant cells. ijcmas.com When plants are subjected to salt or drought stress, the water potential of the soil decreases, creating an osmotic gradient that favors the movement of water out of the plant roots. To counteract this, plants synthesize and accumulate osmolytes like proline betaine in their cytoplasm. This increase in intracellular solute concentration lowers the cell's water potential, helping to maintain a favorable water potential gradient and thus facilitating water uptake from the soil. ujecology.com The accumulation of these solutes allows the plant to maintain turgor pressure, which is essential for cell expansion and growth. nih.gov In the halophyte Cakile maritima, the accumulation of organic solutes, including proline, was found to be a central adaptive mechanism for maintaining intracellular ionic balance under saline conditions, with proline's contribution to osmotic adjustment reaching 36% in the roots. nih.gov

The concentration of proline betaine in plant tissues is not static and increases significantly under abiotic stress. A study on nodulated alfalfa (Medicago sativa) plants subjected to long-term salt stress (0.2 M NaCl) demonstrated a substantial accumulation of proline betaine. After four weeks of exposure to salinity, the proline betaine content increased more than 10-fold in the shoots, and approximately 4- and 8-fold in the roots and nodules, respectively. nih.gov In unstressed plants, the levels of proline betaine were around 3 to 5 µmol g⁻¹ dry weight, whereas in salt-stressed plants, the concentration in the shoots reached approximately 50 µmol g⁻¹ dry weight. nih.gov This accumulation is a long-term response to salinization and is associated with a reduction in proline betaine catabolism. nih.gov

Table 1: Accumulation of Proline Betaine in Medicago sativa under Salt Stress (0.2 M NaCl)

| Plant Organ | Duration of Stress | Fold Increase in Proline Betaine | Approximate Concentration (µmol g⁻¹ dry weight) |

|---|---|---|---|

| Shoots | 4 weeks | >10-fold | ~50 |

| Roots | 4 weeks | ~4-fold | ~20 |

| Nodules | 4 weeks | ~8-fold | ~25 |

The accumulation of proline betaine is correlated with enhanced plant resilience under stressful conditions. By contributing to osmotic adjustment, it helps to sustain physiological processes that are vital for growth and survival. For instance, in maize plants subjected to drought stress, the application of osmolytes like glycine (B1666218) betaine, which is structurally similar to proline betaine, has been shown to improve growth parameters. nih.govresearchgate.net In a study on tomato genotypes under salt stress, the accumulation of osmolytes, including glycine betaine, was observed, although high salt concentrations still led to a decrease in dry mass accumulation. scispace.com This suggests that while proline betaine can mitigate the negative effects of stress, its effectiveness can be influenced by the severity of the stress and the specific plant species. In maize, proline supplementation under drought conditions led to significant increases in shoot and root length, as well as fresh and dry weight, indicating a positive effect on growth and biomass. nih.gov

Table 2: Effect of Proline Supplementation on Maize Growth under Drought Stress

| Growth Parameter | Increase Compared to Untreated Drought-Stressed Plants |

|---|---|

| Shoot Length | 40% |

| Root Length | 36% |

| Shoot Fresh Weight | 97% |

| Root Fresh Weight | 247% |

| Shoot Dry Weight | 77% |

| Root Dry Weight | 154% |

Proline betaine is also a potent osmoprotectant for a wide range of microorganisms, enabling them to survive and grow in high-osmolarity environments. Bacteria, in particular, have evolved sophisticated mechanisms to accumulate and utilize proline betaine for osmotic adaptation.

When bacteria are exposed to a hyperosmotic environment, they experience a rapid efflux of water, leading to a decrease in turgor pressure and potential damage to cellular components. To counteract this, many bacteria actively transport and accumulate compatible solutes like proline betaine from their surroundings. oup.com In Escherichia coli, the uptake of proline betaine is mediated by specific transport systems such as ProP and ProU. nih.govresearchgate.net

The accumulation of proline betaine within the bacterial cytoplasm serves several protective functions. It increases the intracellular solute concentration, thereby restoring osmotic balance and turgor. nih.gov Furthermore, the accumulation of proline betaine can lead to a significant increase in the volume of cytoplasmic water, which is thought to be a key factor in its osmoprotective effect. nih.govnih.gov In E. coli grown in a high-salt medium, the presence of betaine leads to a reduction in the cytoplasmic concentrations of other osmolytes like K⁺, glutamate (B1630785), and trehalose, indicating that betaine replaces these solutes to achieve osmotic equilibrium. nih.gov Research has shown that proline betaine is a highly effective osmoprotectant for various strains of Staphylococcus aureus and is taken up by the proline transport systems of the bacterium.

Table 3: Changes in Cytoplasmic Composition of E. coli in High Osmolarity Medium (0.5 M NaCl) with the Addition of Betaine

| Cytoplasmic Component | Change in the Presence of Betaine |

|---|---|

| K⁺ | Reduced |

| Glutamate | Reduced |

| Trehalose | Reduced |

| Cytoplasmic Water Volume | Increased (20-50%) |

Studies comparing the effectiveness of different osmoprotectants have shown that proline betaine can be as, or even more, effective than other well-known compatible solutes. For instance, in E. coli, betaine was found to increase the growth rate more than proline when both were supplied at a concentration of 1 mM in a high-salt medium. nih.gov In Sinorhizobium meliloti, the BetS transporter, which is involved in the uptake of both glycine betaine and proline betaine, shows a high affinity for these compounds, with Kₘ values of 16 ± 2 µM for glycine betaine and 56 ± 6 µM for proline betaine in cells grown in a high-salt medium. asm.org

Functions in Microbial Osmotic Adaptation

Modulation of Gene Expression for Osmoregulator Synthesis

Proline betaine, like other compatible solutes, plays a crucial role in how organisms adapt to osmotic stress, not only through its direct protective effects but also by influencing the genetic machinery responsible for synthesizing and transporting other osmolytes. In bacteria, the intracellular accumulation of an effective osmoprotectant often triggers a feedback mechanism that modulates the expression of genes involved in osmoregulation.

In the soil bacterium Bacillus subtilis, the accumulation of glycine betaine, a structurally similar compound to proline betaine, leads to the repression of the biosynthetic pathway for proline, which is the only osmoprotectant the bacterium can synthesize de novo asm.orguni-marburg.de. Furthermore, the expression of genes encoding for osmoprotectant uptake systems is tightly controlled. For instance, the expression of the opuA gene, which codes for a primary glycine betaine uptake system, is strongly induced by high osmolarity. However, as the intracellular pool of glycine betaine builds up, opuA expression is downregulated in a finely tuned manner asm.org. This regulatory feedback ensures that the cell does not expend unnecessary energy on synthesizing or importing osmolytes once an adequate level of protection has been achieved. This principle of an intracellular solute pool acting as a key determinant for the osmotic control of gene expression is a common theme in bacterial osmoadaptation asm.orguni-marburg.de.

Table 1: Gene Expression Modulation by Compatible Solutes in Bacteria

| Organism | Gene/System | Function | Regulatory Effect of Accumulated Solute | Source |

|---|---|---|---|---|

| Bacillus subtilis | opuA | Glycine Betaine ABC Transporter | Downregulated by intracellular glycine betaine | asm.org |

| Bacillus subtilis | Proline Synthesis Pathway | de novo synthesis of proline | Repressed by accumulation of glycine betaine | asm.orguni-marburg.de |

| Sinorhizobium meliloti | prb genes | Proline Betaine ABC Transporter | Positively and synergistically controlled by salt stress and proline betaine | nih.gov |

Interactions with Bacterial Adhesion and Biofilm Formation

The formation of biofilms is a critical survival strategy for many bacteria, providing resistance against environmental stresses. While direct research on proline betaine's role in this process is specific, the function of its precursor, proline, offers significant insights. Proline can have varied effects on biofilm development depending on the bacterial species. For example, high concentrations of proline have been shown to induce biofilm growth and motility in Escherichia coli nih.gov. In oral bacterial biofilms, proline supplementation had a beneficial effect, reducing the proportion of dead bacteria within the biofilm, suggesting it is utilized to maintain viability when other energy sources are scarce nih.gov.

Conversely, in Staphylococcus aureus, D-proline has demonstrated an inhibitory effect on the proliferation stage of biofilm formation nih.gov. Furthermore, in some gram-positive bacteria, proline-rich regions are integral components of cell wall-anchored proteins that act as stalks, projecting adhesive domains away from the cell surface to facilitate intercellular adhesion, a key step in biofilm accumulation nih.gov. As a potent osmoprotectant, proline betaine's primary role would be to enhance bacterial survival under the stressful conditions often found within a biofilm environment, which could indirectly support the stability and maturation of the biofilm community.

Osmoprotective Functions in Other Organisms (e.g., Marine Mollusks)

Proline betaine is a highly effective osmoprotectant in a variety of organisms, most notably in marine life adapted to fluctuating salinity. A prime example is the extremely euryhaline marine mollusk, Elysia chlorotica. This organism does not rely on free amino acids for cell volume regulation but instead utilizes proline betaine as its principal osmolyte to cope with osmotic stress nih.govjci.org. This was a significant discovery, as proline betaine was not previously known to be used as a primary osmolyte in animals nih.govjci.org. These marine osmoconformers must maintain their internal osmotic pressure at a level similar to their environment, and organic osmolytes like proline betaine are accumulated intracellularly to achieve this balance without disrupting cellular functions biologists.com.

Role as a Carbon and Nitrogen Source

Beyond its role as a protectant, proline betaine serves as a valuable nutrient for certain microorganisms, providing both carbon and nitrogen for growth.

Utilization by Microorganisms in Specific Environmental Conditions

Several soil and rhizosphere bacteria have evolved pathways to catabolize proline betaine. The root symbiont Sinorhizobium meliloti is particularly adept at this, using proline betaine not only for osmoprotection in high-salt environments but also as a source of carbon and nitrogen under low-osmolarity conditions nih.govasm.org. This dual function is facilitated by distinct transport systems. The bacterium possesses multiple transporters, such as BetS, Hut, and Prb, that mediate the uptake of proline betaine depending on the osmotic conditions and growth phase nih.govasm.org. In low-osmolarity environments, especially during the stationary phase when primary nutrients may be depleted, the Prb transporter is crucial for scavenging proline betaine from the environment to be used as an energy source nih.govasm.org.

Contribution to Microbial Growth and Survival

The ability to metabolize proline betaine directly enhances microbial fitness. For bacteria like S. meliloti, utilizing proline betaine secreted by host plants in the rhizosphere provides a competitive advantage nih.gov. The catabolism of proline and related betaines supports growth and survival, particularly under nutrient-limiting or high-stress conditions researchgate.netnih.gov. Studies on Listeria monocytogenes have shown that the addition of proline or betaine to a minimal medium significantly stimulates growth under osmotic stress, highlighting the importance of these compounds for survival in osmotically challenging environments asm.org. The accumulation of proline has been linked to the salt tolerance and virulence potential of a number of bacteria researchgate.net.

Methyl Group Donation in Biochemical Processes

Betaines are well-known methyl donors in crucial biochemical pathways. While much of the literature focuses on glycine betaine's role in the methionine cycle, evidence demonstrates that proline betaine also functions as a methyl donor researchgate.net. In this cycle, a methyl group is transferred to homocysteine to regenerate the essential amino acid methionine biochem.netengormix.com.

A specific mechanism for proline betaine has been characterized in the anaerobic gut bacterium Eubacterium limosum. This acetogen can grow on proline betaine by using it as a methyl donor in its energy metabolism nih.gov. The enzyme MtpB, a member of the MttB superfamily, catalyzes the anoxic demethylation of proline betaine. The methyl group is transferred to a corrinoid protein (MtqC), which subsequently methylates tetrahydrofolate. This reaction forms a key intermediate in the Wood-Ljungdahl pathway, the central carbon fixation pathway in acetogens nih.gov. This represents the first described anoxic mechanism for proline betaine demethylation and highlights its direct role in the one-carbon metabolism of anaerobic microorganisms nih.gov.

Table 2: Summary of Proline Betaine Functions in Non-Human Organisms

| Organism | Function | Key Findings | Source |

|---|---|---|---|

| Elysia chlorotica (Marine Mollusk) | Osmoprotection | Uses proline betaine as a primary osmolyte for cell volume regulation. | nih.govjci.org |

| Sinorhizobium meliloti (Bacterium) | Nutrient Source | Utilizes proline betaine as a carbon and nitrogen source in low-osmolarity conditions via Prb and Hut transporters. | nih.govasm.org |

| Listeria monocytogenes (Bacterium) | Growth & Survival | Exogenous proline and betaine stimulate growth under osmotic stress. | asm.org |

| Eubacterium limosum (Bacterium) | Methyl Group Donation | Demethylates proline betaine via the MtpB enzyme to provide methyl groups for the Wood-Ljungdahl pathway. | nih.gov |

| Staphylococcus aureus (Bacterium) | Osmoprotection | Highly effective osmoprotectant, taken up by proline transport systems. | nih.gov |

General Contributions to Transmethylation Reactions (excluding mammalian liver/kidney direct health applications)

Proline betaine, also known as stachydrine (B192444), is synthesized in some organisms through the methylation of proline. This biosynthetic pathway itself is a transmethylation reaction where methyl groups are transferred to a proline molecule. In alfalfa (Medicago sativa), radiotracer studies have indicated that proline is the precursor for proline betaine, and the addition of methionine can stimulate its biosynthesis, suggesting the involvement of a methyl donor derived from the methionine cycle. nih.gov

While proline betaine is a product of methylation, its role as a direct methyl donor in general transmethylation reactions in plants and microorganisms is less direct than that of compounds like S-adenosylmethionine (SAM). Its primary metabolic fate in many organisms involves sequential demethylation. In the bacterium Sinorhizobium meliloti, proline betaine is catabolized back to proline through two demethylation steps. nih.gov This process releases methyl groups, but the direct transfer of these methyl groups to other substrates in a manner analogous to SAM is not a primary described function. Instead, the demethylation process is a key part of its utilization as a carbon and nitrogen source. nih.gov

Interaction with Methionine Cycle in Microorganisms and Plants

The metabolism of proline betaine is intricately linked with the methionine cycle, particularly in microorganisms. The catabolism of proline betaine involves the removal of its methyl groups. In bacteria like Sinorhizobium meliloti and Pseudomonas denitrificans, the degradation of proline betaine to proline generates formaldehyde. researchgate.net

Secondary Metabolic Functions in Plants

Proline betaine functions as a significant secondary metabolite in various plant species, contributing to several physiological and defense mechanisms.

Contribution to Nitrogen Fixation

Proline betaine plays a crucial role in the symbiotic relationship between legumes and nitrogen-fixing bacteria, such as Sinorhizobium meliloti in alfalfa nodules. nih.gov Its accumulation in the plant, particularly under salt stress, provides a direct benefit to the rhizobial symbionts.

Osmoprotectant for Bacteroids: Proline betaine that accumulates in the cytosol of nodule cells can be transported to the bacteroids, where it acts as a potent osmoprotectant, helping to maintain their function under osmotic stress. nih.gov

Carbon and Nitrogen Source: S. meliloti can utilize proline betaine as a source of carbon and nitrogen, which is particularly important for the colonization of seedling roots and survival in the rhizosphere. nih.gov

Enhanced Nitrogenase Activity: By protecting the bacteroids and providing essential nutrients, proline betaine indirectly helps to maintain nitrogenase activity under stressful conditions, such as high salinity, thus supporting the process of nitrogen fixation. nih.gov Exogenous application of proline betaine has been shown to have a beneficial effect on the nitrogen fixation activity of alfalfa seedlings. nih.gov

| Plant Species | Symbiotic Bacterium | Role of Proline Betaine | Effect on Nitrogen Fixation |

| Alfalfa (Medicago sativa) | Sinorhizobium meliloti | Osmoprotectant, Carbon/Nitrogen Source | Alleviates the negative effects of salt stress on nitrogen fixation nih.gov |

Involvement in Pest Resistance Mechanisms

Proline and related compounds, including betaines, are recognized for their role in plant defense signaling and imparting resistance against various stresses, which can include pests. While specific mechanistic details for proline betaine are an area of ongoing research, its accumulation is often part of a broader stress response that enhances plant resilience. Proline itself is known to act as a signaling molecule that can trigger defense-related gene expression. microbiologyjournal.orgnih.gov The accumulation of these compatible solutes can make the plant tissue less palatable or nutritious for herbivores.

Influence on Plant Growth and Development Regulation

Proline betaine, as a compatible solute, plays a significant role in maintaining plant growth and development, particularly under abiotic stress conditions. By contributing to osmotic adjustment, it helps to maintain cell turgor, which is essential for cell expansion and growth. ijcmas.commdpi.com

| Plant Process | Influence of Proline Betaine/Related Compounds |

| Cell Turgor Maintenance | Contributes to osmotic adjustment, essential for cell expansion ijcmas.commdpi.com |

| Photosynthesis | Helps stabilize membranes and protect photosynthetic machinery under stress ijcmas.com |

| Root Development | Proline accumulation can be associated with root elongation and biomass, particularly under stress mdpi.com |

Impact on Other Secondary Metabolite Biosynthesis (e.g., Flavonoids)

The metabolism of proline is linked to other key metabolic pathways that are responsible for the synthesis of a wide range of secondary metabolites, including flavonoids. The proline cycle can be coupled to the pentose (B10789219) phosphate (B84403) pathway (PPP), which generates erythrose-4-phosphate. cas.cz This compound is a crucial precursor for the shikimate pathway, which leads to the biosynthesis of aromatic amino acids and subsequently, a vast array of phenylpropanoids, including flavonoids. cas.czcas.cz

Biological Interactions and Symbiotic Relationships

Proline betaine plays a significant role in the intricate communication and symbiotic relationships between certain plants and soil bacteria. It functions as a key signaling molecule and a nutrient source, particularly in the interaction between legumes like alfalfa (Medicago sativa) and the nitrogen-fixing bacterium Sinorhizobium meliloti.

Proline betaine, which is released by the seeds of plants such as alfalfa during germination, serves as an inducer of nodulation (nod) genes in the symbiotic bacterium Sinorhizobium meliloti nih.gov. The induction of these genes is a critical initial step in the formation of root nodules, where atmospheric nitrogen is converted into ammonia (B1221849). The expression of nod genes is activated through the NodD2 transcriptional regulator in the bacterium nih.gov. This signaling mechanism demonstrates a sophisticated level of co-evolution, where the plant provides a specific chemical cue that initiates the symbiotic process with its bacterial partner.

Beyond its role as a signaling molecule, proline betaine also facilitates the successful colonization of plant roots by rhizobia. S. meliloti has the capacity to use proline betaine as a source of both carbon and nitrogen nih.govnih.gov. The catabolism of proline betaine by the bacteria is an important factor that contributes to the effective colonization of seedling roots, especially in the competitive environment of the rhizosphere nih.gov.

To utilize proline betaine, S. meliloti employs several transport systems to uptake the compound from its environment. These systems are crucial for the bacterium to benefit from the proline betaine released by the plant.

| Transporter System | Type | Function and Affinity | Reference |

|---|---|---|---|

| BetS | High-affinity Na+-coupled transporter | A high-affinity transporter for both proline betaine and glycine betaine. nih.govnih.gov | nih.govnih.gov |

| Hut | ProU-like ABC transporter | Contributes to proline betaine uptake at low osmolarity and has a high affinity for histidine and proline as well. nih.gov | nih.gov |

| Prb | Opp-like ABC transporter | A novel transport system that mediates the uptake of proline betaine at both high and low osmolarities. nih.gov | nih.gov |

Neuro-modulation in Model Organisms (e.g., Caenorhabditis elegans)

In the nematode model organism Caenorhabditis elegans, proline betaine (often referred to simply as betaine in this context) functions beyond its metabolic roles as an osmolyte and methyl donor, acting as a key signaling molecule within the nervous system.

Research has established that betaine acts as a noncanonical neuromodulator in C. elegans nih.govpnas.org. It is synthesized and released from a specific pair of interneurons (RIMs) and is involved in controlling complex behavioral states, such as the switch between local and global foraging patterns nih.govpnas.orgnih.gov. This function distinguishes it from classical neurotransmitters and highlights its role in modulating the activity of neural circuits to adapt the organism's behavior to environmental conditions nih.gov.

The neuromodulatory effects of proline betaine are mediated through direct interaction with specific ligand-gated ion channels in the neural circuits of C. elegans. nih.govpnas.org This mechanism of action has been elucidated through the identification of specific molecular targets for betaine.

| Receptor | Channel Type | Function | Reference |

|---|---|---|---|

| LGC-41 | Inhibitory Betaine-gated Chloride Channel | Expressed broadly in the navigation circuit, its activation by betaine is required for changes in foraging behavior. nih.govpnas.orgnih.govbiorxiv.org | nih.govpnas.orgnih.govbiorxiv.org |

| ACR-23 | Betaine-gated Cation Channel | Functions in mechanosensory neurons to maintain basal levels of locomotion. Overactivation of this channel by excess betaine can lead to hypercontraction. nih.gov | nih.gov |

Chaperone-like and Antioxidant Properties (in vitro/mechanistic studies)

Proline betaine exhibits protective properties at the cellular level, functioning as a molecular chaperone and contributing to antioxidant defense systems.

Its function as a molecular chaperone involves maintaining the structural integrity of proteins, which is crucial for regulating enzyme activity researchgate.net. This stabilizing effect helps protect cellular machinery, particularly under conditions of stress.

Furthermore, proline betaine demonstrates significant antioxidant capabilities. Studies in C. elegans have shown that betaine treatment can extend lifespan by improving antioxidant capacity biorxiv.org. This is achieved, in part, by increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and causing a significant reduction in the accumulation of reactive oxygen species (ROS) biorxiv.org. In vitro studies using cultured tobacco cells under salt stress have also shown that proline and betaine can mitigate the detrimental effects of stress by increasing the activities of key antioxidant enzymes nih.gov.

| Enzyme/Molecule | Effect of Proline Betaine | Observed In | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Significant reduction in accumulation. | C. elegans | biorxiv.org |

| Superoxide Dismutase (SOD) | Increased activity. | C. elegans | biorxiv.org |

| Catalase | Alleviated the reduction in activity under salt stress. | Tobacco BY-2 cells | nih.gov |

| Peroxidase | Alleviated the reduction in activity under salt stress. | Tobacco BY-2 cells | nih.gov |

These findings suggest that proline betaine provides protective action against oxidative damage by enhancing the cell's endogenous antioxidant defense systems. nih.gov

Protection against Protein Denaturation and Aggregation

Proline betaine, as a compatible solute, plays a crucial role in protecting macromolecular structures against denaturation. nih.gov This osmoprotective capability extends to mitigating the aggregation of proteins, a common issue in various biological systems and biotechnological processes. Research on related compounds, proline and betaine, provides insights into the mechanisms underlying this protective effect. For instance, studies on the in vitro refolding of hen egg-white lysozyme (B549824) have shown that proline is effective in preventing aggregation during the refolding process. researchgate.net The proposed mechanism suggests that proline binds to protein folding intermediates, trapping them in a state that is less prone to aggregation. researchgate.net

Furthermore, investigations using super-resolution microscopy to observe insulin (B600854) aggregation in real-time have demonstrated that high concentrations of betaine or proline can modulate the final aggregate structures. nih.govnih.gov Instead of forming large spherulites, the presence of these compounds leads to the formation of smaller aggregates. nih.govnih.gov This modulation of aggregate size is dependent on the concentration of the osmolyte. nih.gov The presence of proline and betaine is also thought to protect against the adverse effects of dehydration-induced thermodynamic changes in a protein-containing system. nih.gov By influencing protein solvation, these compounds can help maintain protein stability. nih.gov In biotechnological applications, stabilizing osmolytes like proline are often added to protein solutions to prevent aggregation. unibas.ch

| Ligand | Concentration (mM) | Percentage of Small Aggregates |

|---|---|---|

| None | 0 | Low (few detected) |

| Betaine | 100 | 47% |

| 500 | >60% | |

| Proline | 100 | 47% |

| 500 | >60% |

Modulation of Oxidative Stress in Biochemical Systems

Proline betaine and related compounds can modulate oxidative stress in various biochemical systems, primarily through the upregulation of antioxidant defense mechanisms. nih.govnih.gov In plants subjected to environmental stressors like high salinity, which induces oxidative stress, the application of proline and glycine betaine has been shown to enhance the activity of enzymatic antioxidant systems. nih.govresearchgate.net One of the key mechanisms is the enhancement of the ascorbate-glutathione (AsA-GSH) cycle. nih.gov This cycle involves several enzymes, including ascorbate (B8700270) peroxidase (APX), monodehydroascorbate reductase (MDHAR), dehydroascorbate reductase (DHAR), and glutathione (B108866) reductase (GR), which work together to detoxify reactive oxygen species (ROS). nih.gov

Studies on rice varieties under salt stress have demonstrated that exogenous application of proline and glycine betaine leads to increased activities of these crucial antioxidant enzymes. nih.govnih.gov In addition to the AsA-GSH cycle, these compatible solutes also bolster other components of the antioxidant defense system, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.gov Furthermore, proline and betaine have been observed to increase the activity of glutathione S-transferases (GSTs) and enzymes of the glyoxalase system, such as glyoxalase I and glyoxalase II, in maize seedlings under saline stress. researchgate.net This upregulation of detoxification enzymes helps in mitigating the damaging effects of ROS and other cytotoxic compounds generated during oxidative stress. researchgate.net

| Enzyme/System | Effect Observed with Proline/Glycine Betaine Application | Biochemical System |

|---|---|---|

| Ascorbate Peroxidase (APX) | Increased Activity | Rice (Oryza sativa L.) |

| Monodehydroascorbate Reductase (MDHAR) | Increased Activity | Rice (Oryza sativa L.) |

| Dehydroascorbate Reductase (DHAR) | Increased Activity | Rice (Oryza sativa L.) |

| Glutathione Reductase (GR) | Increased Activity | Rice (Oryza sativa L.) |

| Glutathione S-transferases (GSTs) | Increased Activity | Maize (Zea mays L.) |

| Glyoxalase I (Gly I) | Increased Activity | Maize (Zea mays L.) |

| Glyoxalase II (Gly II) | Increased Activity | Maize (Zea mays L.) |

Cryoprotective Applications (e.g., for Microorganism Storage)

The osmoprotective properties of proline betaine also confer significant cryoprotective capabilities, making it a valuable compound for applications such as the storage of microorganisms. As an osmoprotectant, proline betaine helps organisms survive high osmotic stress, a condition analogous to the dehydration stress experienced by cells during freezing. nih.govscispace.com Its accumulation within cells helps to maintain cell volume and protect cellular components. nih.gov

Research into synthetic betaine-type metabolite analogs has demonstrated their potent cryoprotective effects on enzymes during freezing and thawing cycles. nih.gov These compounds were found to be superior to conventional cryoprotectants like dimethylsulfoxide and glycerol (B35011) in preserving enzyme activity. nih.gov For instance, an analog with triplicate n-butyl chains maintained 95% of α-glucosidase activity even after 100 freeze-thaw cycles. nih.gov This highlights the potential of betaine structures in protecting biological macromolecules from freezing-induced denaturation. nih.gov In natural systems, mixtures of cryoprotectants, often including proline and betaine, are crucial for the freeze tolerance of organisms like the larvae of the drosophilid fly, Chymomyza costata. biologists.com The synergistic action of these compounds helps to reduce the amount of ice formed and protect cells from damage. biologists.com In the context of microorganisms, proline betaine has been shown to be a highly effective osmoprotectant for bacteria such as Staphylococcus aureus, enabling their growth in high salt environments, which suggests a similar protective role during the osmotic challenges of freezing. nih.gov

| Cryoprotectant | Remaining Activity after 100 Cycles |

|---|---|

| Betaine-type analog (triplicate n-butyl chains) | 95% |

| Control Cryoprotectants (e.g., DMSO, glycerol) | 10-20% |

Analytical Methodologies and Characterization

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for the separation and analysis of proline betaine (B1666868) hydrochloride from complex mixtures. The choice of chromatographic technique is dictated by the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of proline betaine. Due to the compound's polar and zwitterionic nature, several HPLC modes can be employed for its separation.

Ion-exchange chromatography (IEX) is a powerful method for separating molecules based on their net charge. purolite.com For the analysis of proline betaine, which possesses a permanent positive charge on its quaternary ammonium (B1175870) group, cation-exchange chromatography is particularly effective. purolite.comuni-graz.at

In this technique, the stationary phase consists of negatively charged functional groups that interact with the positively charged proline betaine. Elution is typically achieved by increasing the ionic strength or altering the pH of the mobile phase. A common mobile phase for the separation of betaines, including proline betaine, is an ammonium formate (B1220265) buffer solution. uni-graz.at For instance, a method for the simultaneous determination of glycine (B1666218) betaine and arsenobetaine (B179536) utilized a cation-exchange column with an ammonium formate buffer. uni-graz.at Another approach for separating proline betaine and trigonelline (B31793) in plant extracts employed a Partisil 10-SCX column with a 50 mM KH2PO4 buffer (pH 4.6) containing 5% (v/v) methanol (B129727). nih.gov

A study on the determination of betaine in feed ingredients utilized a cation exchange column (Partisil SCX-10) with a 50 mM KH2PO4 mobile phase and UV detection at 200 nm. researchgate.net Similarly, the simultaneous determination of betaine, choline, and trimethylamine (B31210) in feed additives was achieved using cation-exchange chromatography with a methanesulfonic acid solution as the eluent. nih.gov

Table 1: Examples of Cation-Exchange Chromatography Methods for Betaine Analysis

| Stationary Phase | Mobile Phase | Application | Reference |

| Partisil 10-SCX | 50 mM KH2PO4 (pH 4.6) with 5% (v/v) methanol | Plant Extracts | nih.gov |

| Partisil SCX-10 | 50 mM KH2PO4 | Feed Ingredients | researchgate.net |

| IonPac SCS1 | 4.5 mmol/L methanesulfonic acid with 10% (v/v) acetonitrile (B52724) | Feed Additives | nih.gov |

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique, but the high polarity of proline betaine hydrochloride presents a challenge for retention on nonpolar stationary phases. pharmaguideline.com To overcome this, two main strategies are employed: derivatization and ion-pairing. pharmaguideline.comchromatographyonline.com

Derivatization involves chemically modifying the proline betaine molecule to make it less polar and more amenable to separation on a C18 or C8 column. nih.govnih.govsickkids.ca This often involves reacting the carboxyl group of the proline betaine with a chromophoric or fluorophoric reagent, which also enhances detection sensitivity. nih.gov For example, a method for the analysis of hydroxyproline (B1673980) and proline from collagen involved derivatization with dabsyl chloride. nih.gov Another sensitive method for proline determination utilized automated pre-column fluorescence derivatization. nih.gov The Waters Pico-Tag System, for instance, uses phenylisothiocyanate (PITC) for pre-column derivatization of amino acids, including proline, to form stable derivatives detectable at low picomole levels. sickkids.ca

Ion-pairing agents are added to the mobile phase to form a neutral ion-pair with the charged analyte, thereby increasing its hydrophobicity and retention on the reverse-phase column. pharmaguideline.comchromatographyonline.comsigmaaldrich.com For a positively charged analyte like proline betaine, an anionic ion-pairing agent, such as an alkylsulfonate, is used. chromatographyonline.comsigmaaldrich.com The choice of the ion-pairing reagent and its concentration is critical for achieving optimal separation. sigmaaldrich.comjk-sci.com A patent for measuring betaine content describes a method using a C18 column with a mobile phase containing sodium hexanesulfonate as an ion-pairing agent. google.com

Table 2: RP-HPLC Strategies for Polar Analyte Retention

| Strategy | Principle | Example Reagents | Reference |

| Derivatization | Chemical modification to increase hydrophobicity and detectability. | Dabsyl chloride, Phenylisothiocyanate (PITC) | nih.govsickkids.ca |

| Ion-Pairing | Formation of a neutral ion-pair with an oppositely charged agent in the mobile phase. | Alkylsulfonates (e.g., sodium hexanesulfonate) | chromatographyonline.comgoogle.com |

Hydrophilic Interaction Chromatography (HILIC) is an increasingly popular alternative for the analysis of highly polar compounds like proline betaine. lcms.czrsc.orgchromatographyonline.comwaters.comsielc.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.gov This creates a water-enriched layer on the surface of the stationary phase, and separation is based on the partitioning of the analyte between this layer and the bulk mobile phase. chromatographyonline.comwaters.com

HILIC offers several advantages for proline betaine analysis, including good retention of polar compounds without the need for derivatization or ion-pairing agents. sielc.com The high organic content of the mobile phase is also beneficial for enhancing sensitivity when using mass spectrometry detection. nih.gov Various HILIC stationary phases, such as silica (B1680970), amide, and zwitterionic phases, can be used, each offering different selectivity. rsc.orgchromatographyonline.comwaters.com For instance, a method for the determination of betaine in beetroot samples utilized a HILIC Kinetex column with a mobile phase of acetonitrile and ammonium formate buffer. nih.gov Another study on the analysis of betaine from Lycii Fructus employed an Atlantis HILIC silica column with a mobile phase of acetonitrile and ammonium acetate (B1210297) buffer. nih.gov

Table 3: HILIC Conditions for Betaine Analysis

| Stationary Phase | Mobile Phase | Application | Reference |

| HILIC Kinetex | Acetonitrile and 10 mM ammonium formate buffer (pH 3) | Beetroot Juice | nih.gov |

| Atlantis HILIC Silica | Acetonitrile and 30 mM ammonium acetate buffer (pH 3.0) | Lycii Fructus | nih.gov |

| YMC NH2-phase | Acetonitrile and water (75:25, v/v) | Fructus Lycii | rsc.org |

Proline betaine lacks a strong chromophore, which makes its detection by UV-Vis spectrophotometry challenging. researchgate.netresearchgate.net As a result, detection is typically performed at low wavelengths where the molecule exhibits some absorbance, such as 192 nm, 195 nm, or 205 nm. nih.govgoogle.comresearchgate.net For example, a method for the analysis of proline analogues and betaines in plant species utilized UV detection at 195 nm. researchgate.net The determination of proline betaine and trigonelline in alfalfa was carried out with detection at 192 nm. nih.gov A study isolating proline betaine from human urine also used a detection wavelength of 205 nm. jci.org

Optimizing UV detection requires careful selection of the mobile phase components to minimize background absorbance at these low wavelengths. sielc.com The use of derivatizing agents that introduce a chromophore into the proline betaine molecule can significantly enhance detection sensitivity and allow for detection at higher, more specific wavelengths. researchgate.netimpactfactor.orgresearchgate.net For instance, derivatization with 2-naphthacyl trifluoromethane (B1200692) sulfonate allows for UV detection of betaines. researchgate.net

Mass spectrometry (MS) is a highly sensitive and specific detection technique that is often coupled with HPLC for the analysis of this compound. researchgate.net MS provides information about the molecular weight and structure of the analyte, which aids in its unambiguous identification.

Electrospray ionization (ESI) is a commonly used ionization technique for proline betaine, as it is well-suited for polar and charged molecules. nih.govresearchgate.net In positive ion mode, proline betaine is typically detected as the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 144. jci.orgresearchgate.net

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity. researchgate.netpacific.edunih.gov In MS/MS, the precursor ion (e.g., m/z 144 for proline betaine) is isolated and fragmented, and the resulting product ions are detected. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For proline betaine, characteristic product ions are observed at m/z 98, 84, and 58. researchgate.net The fragmentation of proline-containing peptides has been studied, revealing that cleavage often occurs at the N-terminal to the proline residue. nih.gov In some cases, unique fragmentation pathways, such as the elimination of a neutral oxazolone, have been observed for proline-containing peptides. nih.gov The gas-phase ion structure of proline-containing b2 ions has also been investigated, with evidence suggesting the formation of a diketopiperazine structure. core.ac.uk

Table 4: Mass Spectrometric Data for Proline Betaine

| Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) | Reference |

| Positive ESI | 144 ([M+H]+) | 98, 84, 58 | jci.orgresearchgate.net |

Mass Spectrometry (MS) Applications

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), is a non-invasive and powerful technique for the quantification of proline betaine in biological fluids. It provides structural information and allows for the simultaneous detection of multiple metabolites.

In the analysis of urine samples, ¹H-NMR spectroscopy has been successfully used to determine proline betaine concentrations researchgate.net. The quantification is achieved by integrating the area of specific proton signals of proline betaine and comparing it to a known concentration of an internal standard. The distinct signals of the N-methyl protons of proline betaine in the ¹H-NMR spectrum allow for its clear identification and quantification even in a complex matrix like urine nih.gov. Studies have demonstrated excellent linearity of the calibration curve for betaine analysis using ¹H-NMR over a concentration range of 0.2-1.2 mmol/L, with a detection limit of less than 15 µmol/L researchgate.net.

Table 2: Performance of ¹H-NMR for Betaine Quantification researchgate.net

| Parameter | Result |

|---|---|

| Linearity (r) | 0.997 |

| Concentration Range | 0.2-1.2 mmol/L |

| Detection Limit | < 15 µmol/L |

| Coefficient of Variation (CV) | 1-7% |

UV-Visible spectroscopy offers a colorimetric approach for the quantification of proline betaine. A common method involves the use of Reinecke's salt (ammonium tetrathiocyanatodiamminechromate(III)), which forms a colored complex with quaternary ammonium compounds like proline betaine nih.govfrontiersin.org.

The procedure typically involves the precipitation of proline betaine from a sample solution by the addition of Reinecke's salt. The resulting precipitate is then dissolved in a suitable solvent, and the absorbance of the solution is measured at a specific wavelength, usually around 525 nm mdpi.com. The concentration of proline betaine is then determined by comparing the absorbance to a standard curve prepared with known concentrations of proline betaine or a related standard. This method has been applied to determine betaine content in various biological samples nih.govfrontiersin.org.

Another colorimetric method that can be used for the proline moiety is the reaction with ninhydrin (B49086) in an acidic medium, which produces a characteristic colored product with an absorption maximum at 520 nm researchgate.net. However, this method is specific to the proline structure and may have interferences from other amino acids.

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the structural characterization of this compound by identifying its functional groups. The FT-IR spectrum provides a unique molecular fingerprint based on the vibrational modes of the molecule.

Titrimetric Analysis

Titrimetric methods can be employed for the quantification of this compound, offering a cost-effective and straightforward analytical approach. Given its chemical structure, two primary titrimetric methods are applicable.

One approach is an acid-base titration. Since proline betaine is a zwitterionic compound, its hydrochloride salt will behave as an acid in solution. It can be titrated with a standard solution of a strong base, such as sodium hydroxide (B78521), and the endpoint can be determined using a suitable indicator or potentiometrically.

Alternatively, an argentometric titration can be used to quantify the chloride content of this compound. This method involves the titration of the sample with a standard solution of silver nitrate (B79036). The reaction of silver ions with chloride ions forms a precipitate of silver chloride. The endpoint of the titration can be detected using various methods, including the Mohr, Volhard, or Fajans methods, or by potentiometry. Analysis of betaine hydrochloride products has shown that the theoretical chloride content is 23.08% orffa.com.

Table 3: Theoretical Composition of Betaine Hydrochloride orffa.com

| Component | Theoretical Percentage |

|---|---|

| Nitrogen (N) | 9.12% |

| Crude Protein (CP) (N x 6.25) | 57.00% |

| Chloride (Cl⁻) | 23.08% |

Ancillary Analytical Parameters for Quality Control

Nitrogen (Crude Protein) Content by Kjeldahl Method

The Kjeldahl method is a well-established technique for determining the total nitrogen content in organic compounds orffa.com. From the nitrogen content, the crude protein level can be calculated. The method involves three main steps:

Digestion: The sample is heated with concentrated sulfuric acid, which decomposes the organic material and converts the organically bonded nitrogen into ammonium sulfate (B86663).

Distillation: A strong base (sodium hydroxide) is added to the digested mixture, which converts the ammonium ions into ammonia (B1221849) gas. The ammonia is then distilled and collected in an acidic receiving solution.

Titration: The amount of ammonia captured is determined by titration, allowing for the calculation of the nitrogen content in the original sample.

For pure this compound, the theoretical nitrogen and crude protein contents serve as key quality benchmarks. Any significant deviation from these values can indicate impurities or a lower-purity product.

| Purity of Betaine HCl | Theoretical Nitrogen (N) Content | Theoretical Crude Protein (CP) Content (N x 6.25) |

|---|---|---|

| 100% | 9.12% | 57.00% |

| 98% | 8.94% | 55.86% |

| 95% | 8.66% | 54.15% |

Data sourced from Orffa orffa.com

Chloride (Cl-) Concentration Determination

Determining the chloride ion concentration is another critical quality control parameter. Based on its molecular weight and structure, pure betaine hydrochloride has a theoretical chloride content of 23.08% orffa.com. Common methods for chloride determination include:

Argentometric Titration: This classic titrimetric method involves titrating the sample solution with a standardized silver nitrate solution. In the Mohr method, potassium chromate (B82759) is used as an indicator, which forms a reddish-brown silver chromate precipitate after all the chloride ions have precipitated as white silver chloride, thus signaling the endpoint f1000research.com.

Ion Chromatography (IC): A modern instrumental method where a small volume of the sample solution is injected into the chromatograph. The chloride ions are separated from other ions on a separator column and quantified using a conductivity detector wisc.edu.

| Purity of Betaine HCl | Theoretical Chloride (Cl-) Content |

|---|---|

| 100% | 23.08% |

| 98% | 22.62% |

| 95% | 21.93% |

Data sourced from Orffa orffa.com

Moisture Content and Crude Ash Level

Moisture content and crude ash level are important indicators of product quality and stability.

Moisture Content: High moisture can indicate hygroscopicity and inferior quality. It is determined by a "loss on drying" method, where a sample is heated in an oven (e.g., at 105°C) until a constant weight is achieved. A moisture content of ≤ 2% is typically desired for betaine hydrochloride products orffa.com.

Crude Ash: This parameter reflects the amount of inorganic, non-combustible material. The sample is heated in a muffle furnace at a high temperature (e.g., 550°C) for several hours until all organic matter is incinerated. A negligible ash level of ≤ 1% is expected for high-quality betaine hydrochloride orffa.com.

Sample Preparation and Extraction Strategies

Proper sample preparation is crucial for accurate analysis, especially when this compound must be isolated from a complex matrix.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For quaternary ammonium compounds like proline betaine, which are highly water-soluble, specific strategies are needed to facilitate their transfer into an organic phase for analysis.

The process often involves adjusting the properties of the aqueous sample to enhance extraction efficiency. Key factors include:

pH Adjustment: Modifying the pH of the aqueous sample can influence the charge state of interfering compounds.

Salinity Adjustment: Increasing the ionic strength of the aqueous phase by adding a salt (e.g., sodium chloride), a technique known as "salting out," can decrease the solubility of the target analyte in the aqueous layer and promote its transfer to the organic solvent researchgate.net.

Use of Counter-ions: Adding a counter-ion (e.g., potassium iodide) can form an ion pair with the positively charged betaine molecule, creating a more lipophilic complex that is more readily extracted by an organic solvent acs.org.

Common organic solvents used for the LLE of quaternary ammonium compounds from aqueous samples include chloroform (B151607) and dichloromethane (B109758) researchgate.netacs.org. For instance, a method for extracting similar compounds from water involves adjusting the sample pH to 1.5, adding sodium chloride to a concentration of 3%, and then performing the extraction with chloroform researchgate.net. Another approach involves using ethyl acetate to separate betaine complexes from an aqueous phase jci.org. The choice of solvent and specific conditions depends on the sample matrix and the subsequent analytical method.

Solid-Liquid Extraction (e.g., Methanolic KOH Heating)

Solid-liquid extraction (SLE) represents a foundational technique for isolating proline betaine from various sample matrices. Traditional methods have often employed solvents like methanol, dichloromethane, and chloroform, sometimes in combination with water for cold extractions nih.gov. A notable SLE method involves the use of methanolic potassium hydroxide (KOH) coupled with heating, for instance, in a boiling Goldfisch apparatus, to facilitate the extraction of betaines nih.gov.

Other SLE approaches utilize different solvent systems and conditions. For example, in the analysis of plant material, proline betaine can be extracted by crushing the sample in liquid nitrogen and then repeatedly extracting the resulting powder with 70% (v/v) ethanol (B145695) nih.gov. The combined ethanol extracts are then typically evaporated to dryness and redissolved in water for further analysis nih.gov. Another method for extracting phenylpropanoids, which can be adapted for similar compounds, involves sonicating a powdered sample in 80% methanol mdpi.com. For some applications, pure water has been found to be a superior extracting solvent compared to ethanol or methanol mixtures, particularly when combined with ultrasonication nih.gov.